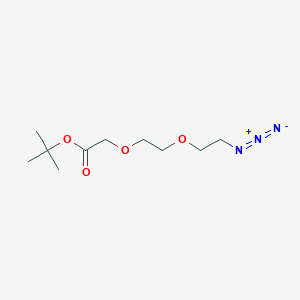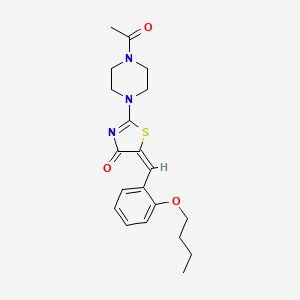![molecular formula C15H21BFNO4S B2477162 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide CAS No. 2246829-52-5](/img/structure/B2477162.png)
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is a complex organic compound featuring a fluorine atom, a boronic acid derivative, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Boronic Acid Derivative Formation: The starting material, 2-fluoro-4-bromophenol, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid derivative.
Sulfonamide Formation: The boronic acid derivative is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized under specific conditions.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reactions: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Fluorinated phenols and carboxylic acids.
Reduction Products: Borane derivatives and boronic esters.
Substitution Products: Amides, esters, and other functionalized derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound is used in the study of enzyme inhibitors and as a tool for probing biological pathways. Its ability to interact with various biomolecules makes it a useful reagent in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features can be exploited to create drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
作用机制
The mechanism by which N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and boronic acid group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The sulfonamide group can engage in hydrogen bonding with biological targets, affecting their function.
相似化合物的比较
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound is structurally similar but has a different amide group.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a methoxy group instead of a fluorine atom.
Uniqueness: N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide stands out due to its combination of fluorine and boronic acid functionalities, which are not commonly found together in other compounds
属性
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)10-5-8-13(12(17)9-10)18-23(19,20)11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQBQLBAPIEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2477081.png)
![N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2477085.png)

![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2477087.png)

![1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2477089.png)


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2477096.png)


![N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide](/img/structure/B2477101.png)

